2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Lipophilicity Drug Design ADME Prediction

The compound 2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide (CAS 1428371-49-6, molecular formula C19H18ClNO3S, molecular weight 375.87 g/mol) is a synthetic organic molecule that uniquely combines a 4-chlorophenoxyacetyl fragment with two distinct heteroaromatic amines – a furan-3-ylmethyl and a 2-(thiophen-2-yl)ethyl substituent – on a tertiary acetamide core. This structural architecture places it at the intersection of phenoxyacetamide and heteroaryl-acetamide classes, but its specific substitution pattern (furan-3-yl vs.

Molecular Formula C19H18ClNO3S
Molecular Weight 375.87
CAS No. 1428371-49-6
Cat. No. B2500621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
CAS1428371-49-6
Molecular FormulaC19H18ClNO3S
Molecular Weight375.87
Structural Identifiers
SMILESC1=CSC(=C1)CCN(CC2=COC=C2)C(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H18ClNO3S/c20-16-3-5-17(6-4-16)24-14-19(22)21(12-15-8-10-23-13-15)9-7-18-2-1-11-25-18/h1-6,8,10-11,13H,7,9,12,14H2
InChIKeyDBNHSRIXYDQOOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-(4-Chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide (CAS 1428371-49-6) is a Structurally Differentiated Research Scaffold


The compound 2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide (CAS 1428371-49-6, molecular formula C19H18ClNO3S, molecular weight 375.87 g/mol) is a synthetic organic molecule that uniquely combines a 4-chlorophenoxyacetyl fragment with two distinct heteroaromatic amines – a furan-3-ylmethyl and a 2-(thiophen-2-yl)ethyl substituent – on a tertiary acetamide core. This structural architecture places it at the intersection of phenoxyacetamide and heteroaryl-acetamide classes, but its specific substitution pattern (furan-3-yl vs. furan-2-yl; ethylene‑spaced thiophene vs. methylene‑spaced) is sparsely populated in public databases. Physicochemical profiling from the ZINC database reveals a computed logP of 5.609, indicating high lipophilicity [1]. The compound is offered by specialty chemical suppliers for non‑human research purposes, with early analytical characterization suggesting 95% purity by HPLC [2].

Why Generic In‑Class Acetamide Analogs Cannot Replace 2-(4-Chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide


Procurement decisions that treat heteroaryl-acetamides as interchangeable risk missing the critical impact of precise substitution topology on lipophilicity, predicted target engagement, and scaffold novelty. The target compound’s simultaneous presence of a 4-chlorophenoxy group, a furan-3-ylmethyl appendage, and a thiophen-2-yl ethyl chain creates a hydrogen-bond acceptor/aromatic ring arrangement not shared by common alternatives. For example, the analog N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide (CAS 1428350-33-7) lacks the 4-chlorophenoxy motif, substantially reducing bulk lipophilicity and eliminating a key chlorine atom that can participate in halogen‑bond interactions with protein targets . Similarly, positional isomers such as 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide differ in linker geometry and conformational flexibility, which can alter molecular recognition profiles even when functional groups appear conserved . The ZINC database’s SEA (Similarity Ensemble Approach) prediction engine flags only the target compound for potential PPAR‑γ/PPAR‑α engagement among several tested analogs of this scaffold family, suggesting that subtle structural features translate into divergent predicted pharmacology [1].

Product‑Specific Quantitative Evidence Guide for 2-(4-Chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide (CAS 1428371-49-6)


Computed logP of 5.609 versus Structurally Related Analogs Establishes Superior Membrane Penetration Potential

The target compound’s computed logP of 5.609 (ZINC database) is significantly higher than that of its des‑chloro analog N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide (estimated logP ≈ 2.5–3.0, based on Chemsrc data for a structurally close analog with logP 2.48). This difference of approximately 2.5–3.0 log units translates to an approximately 300‑fold higher predicted partition into lipid membranes, a critical parameter for blood‑brain barrier penetration and intracellular target access [1]. The high logP is driven by the 4-chlorophenoxy substituent, which is absent in lower‑logP analogs.

Lipophilicity Drug Design ADME Prediction

ZINC SEA Prediction Identifies PPAR‑γ/PPAR‑α as Putative Targets Not Shared by Closest Heteroaryl‑Acetamide Analogs

The ZINC Similarity Ensemble Approach (SEA) engine predicts potential interactions of the target compound with PPAR‑γ (peroxisome proliferator‑activated receptor gamma, P‑Value 48) and PPAR‑α (PPARA, P‑Value 51), two nuclear hormone receptors involved in metabolic regulation and inflammation. In contrast, a structurally similar analog, 2-(4-chlorophenoxy)-N-ethyl-N-(thiophen-2-ylmethyl)acetamide (CID 134014389, CHEMBL4103845), is predicted by the Molbic database to interact with TRPM8 (a cold/menthol receptor) rather than PPARs, demonstrating that even minor variations in the heterocyclic substitution pattern redirect predicted polypharmacology [1].

PPAR Transcriptional Regulation Virtual Screening

Scaffold Novelty Indicator: ZINC’s ‘Nothing Else with This Framework’ Annotation Confirms Chemotype Uniqueness

The ZINC database explicitly annotates the target compound’s framework with the statement ‘Nothing else with this framework,’ indicating that the precise connectivity of the 4-chlorophenoxyacetamide core attached to both a furan-3-ylmethyl and a 2-(thiophen-2-yl)ethyl group is unprecedented among >230 million commercially available compounds cataloged in ZINC. By contrast, numerous analogs with simpler substitution (e.g., N-(furan-2-ylmethyl)acetamides or 2-(4-chlorophenoxy)-N-(thiophen-2-ylmethyl)acetamides) are well represented. This framework exclusivity provides a measurable differentiator for intellectual property positioning and novel scaffold exploration [1].

Chemotype Novelty Intellectual Property Chemical Diversity

Absence of Recorded Bioactivity in ChEMBL 20 Creates a De‑Novo Profiling Opportunity Not Afforded by Pre‑Annotated Analogs

According to ZINC’s integration with ChEMBL 20, the target compound has ‘no known activity’ deposited in the database. This contrasts with closely related analogs such as 2-(4-chlorophenoxy)-N-ethyl-N-(thiophen-2-ylmethyl)acetamide (CHEMBL4103845), which has curated TRPM8 activity annotations. The absence of prior bioactivity data positions the target compound as a blank‑slate chemical probe suitable for unbiased phenotypic or target‑based screening, reducing the risk of rediscovering known pharmacology [1].

De‑Novo Profiling Chemical Probe Drug Discovery

High Purity Level (95% as Supplied) Meets Standard Requirements for Primary Screening Without Additional Purification

The compound is commercially supplied at a purity of 95% (HPLC) by vendors in the chemical‑supply chain, a specification that meets the industry‑standard threshold for primary biochemical and cell‑based screening without requiring in‑house repurification. This contrasts with some in‑house synthesized analogs that may require post‑synthesis purification, adding time and cost. The 95% purity is explicitly stated in supplier documentation [1].

Compound Quality High‑Throughput Screening Procurement Specification

Best Application Scenarios for 2-(4-Chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide (CAS 1428371-49-6)


Metabolic Disease Target Screening Leveraging Predicted PPAR‑γ/PPAR‑α Engagement

Based on ZINC SEA predictions of PPAR‑γ and PPAR‑α interaction [1], the compound is rationally deployed in nuclear receptor transactivation assays (e.g., GAL4‑PPAR‑LBD reporter gene assays) to identify novel PPAR modulators. Its high logP of 5.609 further supports cell‑permeability in adipocyte or hepatocyte models, where PPARs are endogenously expressed. Procuring this specific compound over a TRPM8‑predicted analog avoids irrelevant ion‑channel counter‑screens.

Scaffold‑Hopping and Patent‑Circumvention in Heteroaryl‑Acetamide Chemical Series

The ZINC‑confirmed framework exclusivity (‘Nothing else with this framework’) [2] makes the compound an ideal starting point for structure–activity relationship (SAR) exploration. Researchers seeking to circumvent existing composition‑of‑matter patents on furan‑ or thiophene‑acetamides can use this uniquely substituted scaffold to generate novel intellectual property, with the 4‑chlorophenoxy group offering a synthetic handle for further derivatization.

De‑Novo Chemical Probe Discovery in Unbiased Phenotypic Screens

The absence of any ChEMBL‑curated bioactivity for this compound [3] renders it a ‘blank slate’ for high‑content phenotypic screening (e.g., cell painting, CellTiter‑Glo viability screens across the NCI‑60 panel). Unlike pre‑annotated analogs that carry target‑class preconceptions, this compound allows unbiased hit identification, with the 95% commercial purity ensuring immediate assay readiness without purification delays.

Lipophilicity‑Dependent ADME Profiling and CNS Penetration Studies

With a computed logP of 5.609, significantly higher than that of des‑chloro analogs [1], the compound serves as a high‑lipophilicity reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer transport studies. Its 2.5–3.0 logP unit advantage over the des‑chloro comparator makes it a valuable tool for calibrating in silico ADME models or investigating halogen‑bond‑mediated membrane transport.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.